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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol
CAS No.: 114971-53-8
Cat. No.: B050664

Get Quote

\ J

Compound Identity

IUPAC Name: 4-lodo-2,5-dimethylphenol

Common Synonyms: 4-lodo-2,5-xylenol; 2,5-Dimethyl-4-iodohydroxybenzene

CAS Registry Number: 114971-53-8[1][2]

Molecular Formula: CsHolO[1][3]

Molecular Weight: 248.06 g/mol [1][2][3]

Technical Abstract 2,5-Dimethyl-4-iodophenol is a halogenated phenolic intermediate
characterized by the synergistic presence of a nucleophilic hydroxyl group and an electrophilic
aryl iodide moiety. Unlike its parent compound (2,5-xylenol), the iodine substitution at the para
position activates the ring for transition-metal-catalyzed cross-coupling reactions (Suzuki-
Miyaura, Sonogashira), making it a high-value scaffold in the synthesis of biaryl
pharmaceuticals and agrochemicals. Furthermore, its structural rigidity and phenolic acidity
allow it to serve as a tyrosine mimic in proteomics research, specifically for probing protein-
ligand interactions via X-ray crystallography.
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Physicochemical Data Table

Property

Value | Characteristic

Sourcel/Note

Physical State

Solid (Crystalline needles)

Recrystallized from
EtOH/Hexane

Darkens upon light exposure

Color Off-white to beige o )

(lodine liberation)

Note: Parent xylenol MP is
Melting Point > 75°C (Est)[41516]1[71[8] 75°C; iodination typically

increases MP.

. Soluble in DMSO, MeOH, Lipophilic nature due to methyl
Solubility
DCM groups

Comparable to 2,5-
pKa ~10.2 ]

dimethylphenol [1]
Stability Light & Air Sensitive C—I bond is photolabile

Part 2: Hazard Landscape & Risk Mitigation (The

"SDS" Plus)

Senior Scientist Note:While specific toxicological data for this isomer is limited, standard

industrial hygiene dictates we apply "Read-Across" principles using data from 2,5-
Dimethylphenol (CAS 95-87-4) and 4-lodophenol (CAS 540-38-5). Treat this compound as a
severe corrosive and systemic toxin.

Core Hazards (GHS Classification)

o Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The

phenolic hydroxyl, enhanced by the lipophilicity of the methyl groups, allows rapid dermal

penetration.

¢ Acute Toxicity (Oral/Dermal): Toxic if swallowed or in contact with skin. Phenols uncouple

oxidative phosphorylation, leading to systemic organ failure.
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e Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6][9]

Advanced PPE & Engineering Controls

Do not rely on standard latex gloves. The methyl groups increase lipid solubility, degrading
latex rapidly.

» Respiratory: Use a fume hood with a minimum face velocity of 0.5 m/s. If handling powders
outside a hood, use an N95/P100 particulate respirator.

e Dermal:
o Standard: Nitrile gloves (minimum 0.11 mm thickness) for splash protection only.

o High Risk:[4] Silver Shield® (laminate) gloves or double-gloved Nitrile (0.2 mm) for
prolonged handling or stock solution preparation.

e Ocular: Chemical splash goggles + Face shield if working with quantities >5g or heating the
substance.

Part 3: Storage & Stability Protocol

The iodine-carbon bond (C-I) is the weakest among stable aryl halides. Exposure to UV light
causes homolytic cleavage, generating radical species and free iodine (

), which turns the solid brown/purple and degrades purity.

The "Amber Protocol" for Storage:

Container: Amber glass vial with a Teflon-lined cap.

Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidative coupling of the
phenol.

Temperature: 2—8°C (Refrigerated). Cold storage slows the kinetics of deiodination.

Indicator: If the solid turns dark purple, it has degraded. Recrystallization is required.
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Part 4: Synthetic Architecture & Protocols
Workflow Logic: From Synthesis to Application

The following diagram illustrates the synthesis of 2,5-Dimethyl-4-iodophenol from its
precursor and its subsequent utility in a Suzuki coupling workflow.

Reagents: S bE|$c:{0phiF!cArom‘a(ic_
NIS (N'|0dOSUCC|mm|de) ubstitution (Regioselective)
cat. H2S04, MeOH

) ’ Application " P
Target —Oxidative Addition 5, yj_Miyaura Coupling ——eductive Elimination _y, IECTRECHSeISY

2,5-Dimethyl-4-iodophenol (Pd(PPh3)4, Ar-B(OH)2)

Precursor:
2,5-Dimethylphenol

Click to download full resolution via product page

Figure 1: Synthetic pathway demonstrating the regioselective iodination of xylenol and its
downstream application in cross-coupling chemistry.

Experimental Protocol: Regioselective lodination

Objective: Synthesis of 2,5-Dimethyl-4-iodophenol from 2,5-xylenol.
Mechanistic Insight: Direct iodination with

can be sluggish. Using N-lodosuccinimide (NIS) in a polar solvent provides a source of the
iodonium ion (

), directing substitution para to the activating hydroxyl group due to steric hindrance at the ortho
positions from the methyl groups.

Step-by-Step Methodology:

e Setup: Charge a flame-dried round-bottom flask with 2,5-dimethylphenol (1.22 g, 10.0 mmol)
and dissolve in Methanol (20 mL).

e Cooling: Cool the solution to 0°C in an ice bath to control the exotherm and improve
regioselectivity.

o Addition: Add N-lodosuccinimide (NIS) (2.25 g, 10.0 mmol) portion-wise over 15 minutes.
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o Critical Control Point: Protect the flask from light immediately using aluminum foil to
prevent radical side reactions.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4
hours. Monitor via TLC (Hexane/EtOAc 4:1).

e Quench: Pour the mixture into saturated aqueous Sodium Thiosulfate (

). This reduces any unreacted iodine (brown color disappears).

o Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine,
dry over

, and concentrate.

Purification: Recrystallize from Hexanes/Ethanol to yield off-white needles.

Experimental Protocol: Suzuki Cross-Coupling

Objective: Coupling 2,5-Dimethyl-4-iodophenol with Phenylboronic Acid.
 Inert Atmosphere: Degas 1,4-Dioxane/Water (4:1 ratio) with Argon for 30 minutes.

e Loading: In a glovebox or under Argon flow, combine:

[¢]

2,5-Dimethyl-4-iodophenol (1.0 equiv)[4]

[¢]

Phenylboronic acid (1.2 equiv)

[e]

Potassium Carbonate (

, 3.0 equiv)

o

(5 mol%)

e Heating: Heat to 90°C for 12 hours. The iodine at the C4 position undergoes oxidative
addition to Pd(0) faster than the phenolic OH interferes.

o Workup: Acidify carefully with 1M HCI (to protonate the phenol), extract with EtOAc.
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Part 5: Emergency Response & Decision Logic

Spill Response Algorithm In the event of a laboratory spill, immediate action is required to
prevent corrosive injury and contamination.

Spill Detected

Assess State:
Solid vs. Solution

/N

Solid Spill Solution Spill
1. Isolate Area 1. Cover with Vermiculite/Sand
2. Dampen with PEG-400 (reduces dust) 2. Do NOT use combustible sawdust
3. Scoop into hazmat bag 3. Neutralize surface with dilute NaHCO3

N,

Medical Check:
If skin contact -> PEG-300 Wash -> Water Rinse
(Phenol specific protocol)

Click to download full resolution via product page
Figure 2: Decision matrix for containment and cleanup of phenolic spills.
First Aid Specifics (Phenol Protocol)

o Skin Contact: Water alone is inefficient for removing lipophilic phenols. Polyethylene Glycol
300 or 400 (PEG) is the gold standard decontaminant. Swab the area with PEG for 15
minutes, then rinse with water.

e Eye Contact: Irrigate immediately with water for 30 minutes. Do not use PEG in eyes.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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